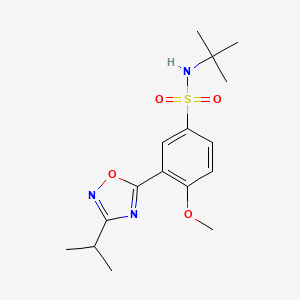
N-(tert-butyl)-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-(tert-butyl)-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide inhibits glutamate transporters by binding to their substrate-binding sites. This prevents the transporters from taking up extracellular glutamate, leading to an accumulation of glutamate in the synaptic cleft. This can result in increased excitatory neurotransmission and altered synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on neuronal function. It can increase the frequency and amplitude of excitatory postsynaptic potentials, alter the balance of excitatory and inhibitory neurotransmission, and induce long-term potentiation and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(tert-butyl)-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide in lab experiments is its selectivity for glutamate transporters. This allows researchers to specifically target these transporters and study their effects on neuronal function. However, this compound can also have off-target effects on other transporters and ion channels, which can complicate data interpretation. Additionally, this compound has a relatively short half-life and can rapidly degrade in solution, which can limit its usefulness in certain experimental conditions.
Direcciones Futuras
There are several future directions for research involving N-(tert-butyl)-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide. One area of interest is the development of more selective and potent glutamate transporter inhibitors. Additionally, this compound has been shown to have potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, depression, and addiction. Further research is needed to fully understand the mechanisms underlying these effects and to develop more targeted therapeutic interventions.
Métodos De Síntesis
N-(tert-butyl)-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide can be synthesized using a multistep process involving the reaction of tert-butylamine with 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonyl chloride. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide has been widely used in scientific research for its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its transport is critical for maintaining proper neuronal function. Inhibiting glutamate transporters with this compound can lead to an accumulation of extracellular glutamate, which can have various effects on neuronal activity and synaptic plasticity.
Propiedades
IUPAC Name |
N-tert-butyl-4-methoxy-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-10(2)14-17-15(23-18-14)12-9-11(7-8-13(12)22-6)24(20,21)19-16(3,4)5/h7-10,19H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFPFARMJCVGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

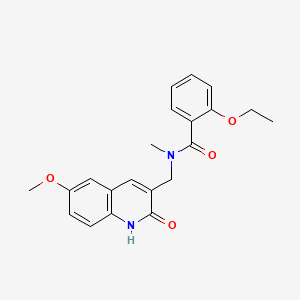


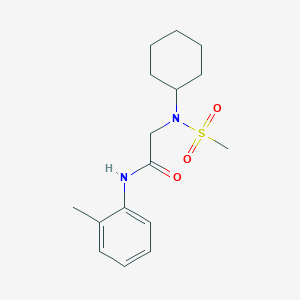
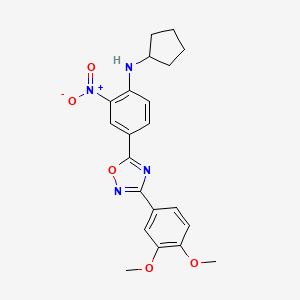

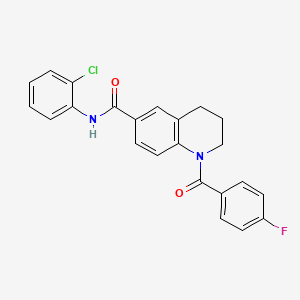
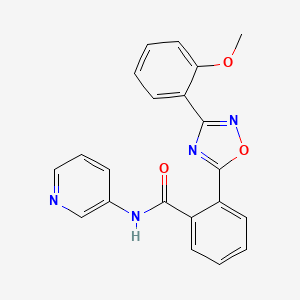
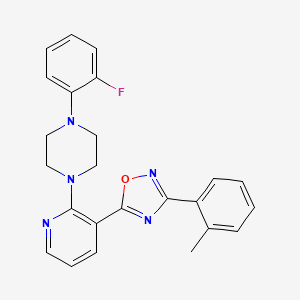
![N-(2-chlorophenyl)-2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7703118.png)
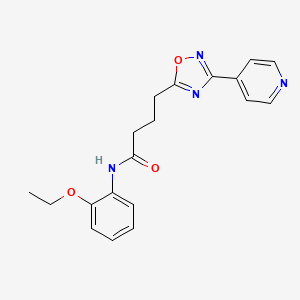
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7703133.png)

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7703149.png)